molecular formula C16H19FN2OS B2849731 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865544-95-2

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2849731
CAS No.: 865544-95-2
M. Wt: 306.4
InChI Key: YJZMTBLLXPWXJW-FBMGVBCBSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic benzothiazole derivative developed for investigative oncology and infectious disease research. This compound is of significant research interest due to the established pharmacological profile of the benzothiazole scaffold, which is known to exhibit potent and selective antitumor properties . The core benzothiazole structure is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a remarkable ability to inhibit cancer cell proliferation in various human cancer cell lines, including lung, breast, and epidermoid carcinoma models . The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common modification to fine-tune the compound's electronic properties, bioavailability, and binding affinity, as seen in related active compounds . Furthermore, the (E)-configuration around the imine moiety is a critical structural feature that can influence the molecule's spatial orientation and interaction with biological targets. Research on analogous compounds indicates that such derivatives can function through multifaceted mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of key pro-survival signaling pathways such as AKT and ERK . Beyond oncology, benzothiazole derivatives have also shown promise in antimicrobial research, exhibiting moderate inhibitory effects on the growth of pathogens like Staphylococcus aureus and various fungi, positioning them as candidates for the development of novel antifungal agents . This compound is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZMTBLLXPWXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, characterized by the presence of a benzo[d]thiazole moiety and an amide functional group. The molecular formula is C18H22FN3OSC_{18}H_{22}FN_3OS with a molecular weight of approximately 361.45 g/mol. The presence of fluorine and ethyl groups enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Introduction of Fluorine and Ethyl Groups : Electrophilic substitution reactions are employed to introduce these substituents.
  • Formation of the Ylidene Group : This is accomplished by reacting the benzo[d]thiazole derivative with a suitable aldehyde under basic conditions.

Antimicrobial Activity

Research has shown that compounds similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum .

Table 1: Antimicrobial Activity Results

CompoundMIC (μg/mL)Activity Against
Compound A7.81C. albicans
Compound B12.5F. oxysporum
Compound C50B. subtilis

Anticancer Potential

Several studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds that share structural similarities with (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) have been shown to inhibit cell proliferation in various cancer types, suggesting a potential mechanism involving the modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups like fluorine may enhance binding affinity to these targets, leading to altered enzyme activity or receptor modulation .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that certain derivatives exhibit MIC values lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • Anticancer Studies : In a recent study, a series of benzothiazole derivatives were tested against various cancer cell lines, revealing that those with similar structures to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) showed significant cytotoxic effects, particularly in breast and lung cancer models .

Scientific Research Applications

Pharmacological Potential

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The unique structural characteristics of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties :
    • Research has shown that derivatives of benzo[d]thiazole possess broad-spectrum antimicrobial activity. This compound could be evaluated for its effectiveness against resistant bacterial strains.
  • Anti-inflammatory Effects :
    • Due to the presence of specific functional groups, this compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • In Vitro Studies :
    • A study conducted on similar benzo[d]thiazole derivatives demonstrated that they significantly reduced beta-amyloid content in HEK293 cells, suggesting potential applications in Alzheimer's disease treatment .
  • Safety Profile Evaluation :
    • Comparative studies involving other known antiepileptic drugs indicated that compounds structurally related to this compound exhibited better safety profiles than traditional medications like phenytoin and valproic acid .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
6-bromobenzo[d]thiazol-2(3H)-one derivativesCytotoxic, Antibacterial
Arctigenin derivativesReduces beta-amyloid content

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the benzothiazole ring is critical for modulating steric and electronic properties:

  • 3-Allyl group (N-(6-acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexanecarboxamide, ): The allyl substituent introduces unsaturation, which may increase reactivity or conformational flexibility .

Substituent Variations at Position 6

  • 6-Fluoro group (target compound) : Fluorine’s electronegativity enhances hydrogen-bonding capacity and bioavailability, as seen in antimicrobial benzo[b]thiophene analogs () .
  • 6-Acetamido group (): Polar acetamido substituents may improve solubility but reduce passive diffusion across membranes .

Carboxamide Group Variations

  • Benzothiazole-2-carboxamide (): Aromatic carboxamides may engage in π-π stacking interactions with biological targets but exhibit higher rigidity .
  • 3-Fluorobenzamide (N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide, ): The additional fluorine atom could further modulate electronic properties and binding specificity .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Position 3/6) Carboxamide Group Molecular Weight Predicted pKa Reference
Target Compound 3-Ethyl/6-Fluoro Cyclohexanecarboxamide - - -
N-(6-Acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexanecarboxamide 3-Allyl/6-Acetamido Cyclohexanecarboxamide - -
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 3-Methyl/6-Acetamido Benzothiazole-2-carboxamide 382.46 13.84
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide -/6-Fluoro Benzo[b]thiophene-2-carboxamide 357.95 (HRMS) -

Research Findings and Implications

  • Fluorine’s Role : The 6-fluoro substituent in the target compound and analogs (e.g., ) is associated with enhanced bioactivity, likely due to improved target engagement and metabolic stability .
  • Cyclohexane vs. Aromatic Carboxamides : Cyclohexanecarboxamide derivatives (e.g., ) exhibit higher lipophilicity, which may correlate with improved tissue distribution but reduced aqueous solubility .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Hypotheses : Poor solubility (logP > 5) limits bioavailability.
  • Testing :

Measure solubility in simulated gastric fluid.

Administer with solubilizing agents (e.g., PEG-400) in animal models.

Compare AUC (area under the curve) via pharmacokinetic profiling.

  • Outcome : A 2–3× increase in AUC confirms formulation improvements .

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